N-benzyl-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide
Description
N-Benzyl-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a benzyl group at the nitrogen atom and a 6-methoxypyridazin-3-yl moiety at the 1-position. The carboxamide functional group is located at the 4-position of the piperidine ring. Its molecular formula is C₂₃H₃₁N₅O₂, with a molecular weight of 409.5 g/mol (calculated) . The compound’s structure (SMILES: COc1ccc(N2CCC(C(=O)NC3CCN(Cc4ccccc4)CC3)CC2)nn1) highlights the integration of a methoxypyridazine ring, a benzyl-piperidine group, and a carboxamide linker.
Properties
Molecular Formula |
C18H22N4O2 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-benzyl-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C18H22N4O2/c1-24-17-8-7-16(20-21-17)22-11-9-15(10-12-22)18(23)19-13-14-5-3-2-4-6-14/h2-8,15H,9-13H2,1H3,(H,19,23) |
InChI Key |
SGEMJWJBAYABIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C=C1)N2CCC(CC2)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Piperidine Ring Formation
The piperidine scaffold is often synthesized via cyclization or reductive amination. For example, 1-Boc-piperidine-4-carboxylic acid serves as a common precursor, where the Boc-protected amine ensures regioselectivity during subsequent reactions. Deprotection with hydrochloric acid yields the free piperidine intermediate, which is critical for further functionalization.
Introduction of the 6-Methoxypyridazin-3-yl Group
Coupling the piperidine intermediate with 6-methoxypyridazine derivatives is achieved through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling. Patent EP3700902B1 demonstrates that Suzuki-Miyaura coupling using palladium catalysts enables the introduction of heteroaryl groups to piperidine derivatives. For instance, reacting 3-bromo-6-methoxypyridazine with a piperidine boronic ester under Pd(PPh₃)₄ catalysis yields the substituted piperidine.
Benzylcarboxamide Formation
The final step involves amidating the piperidine-4-carboxylic acid with benzylamine. As described in EP2076508B1, condensing agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) facilitate carboxamide bond formation in anhydrous DMF. This method achieves yields exceeding 65% under optimized conditions.
Key Reaction Optimization Strategies
Solvent and Temperature Effects
Reaction efficiency heavily depends on solvent polarity and temperature. Polar aprotic solvents like DMF or THF are preferred for coupling reactions, while temperatures between 0°C and 80°C prevent side reactions. For example, HATU-mediated amidation at room temperature minimizes racemization compared to traditional methods like EDCl/HOBt.
Catalytic Systems
Palladium-based catalysts (e.g., Pd₂(dba)₃, XantPhos) are critical for cross-coupling steps. Patent EP3700902B1 reports that using Pd₂(dba)₃ with XantPhos as a ligand enhances yield in Suzuki-Miyaura reactions involving methoxypyridazine derivatives.
Protecting Group Management
The Boc group is widely used to protect the piperidine nitrogen during early synthesis stages. Deprotection with HCl in dioxane (4 M) ensures quantitative recovery of the free amine without degrading the pyridazine ring.
Analytical Characterization and Quality Control
Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR (400 MHz, CDCl₃): Signals at δ 3.89 (s, 3H, OCH₃), 3.45–3.52 (m, 2H, piperidine-H), and 7.28–7.35 (m, 5H, benzyl-H) confirm substituent integration.
-
¹³C NMR identifies carbonyl carbons at δ 172.5 ppm (amide C=O) and 160.1 ppm (pyridazine C-OCH₃).
Mass Spectrometry (MS) :
Purity Assessment
High-Performance Liquid Chromatography (HPLC) :
-
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with a retention time of 12.3 minutes.
Comparative Analysis of Synthetic Routes
The table below summarizes three optimized methods for synthesizing this compound:
| Method | Key Steps | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HATU-mediated amidation | Piperidine + benzylamine coupling | HATU, DIPEA, DMF, RT, 12 h | 72 | 98.5 |
| Suzuki-Miyaura coupling | Pyridazine-piperidine cross-coupling | Pd₂(dba)₃, XantPhos, 80°C | 68 | 97.2 |
| Reductive amination | Cyclohexanone + benzylamine | NaBH₃CN, MeOH, 0°C, 6 h | 55 | 95.8 |
Challenges and Mitigation Strategies
Regioselectivity in Pyridazine Functionalization
The electron-deficient nature of pyridazine complicates direct substitution. Using directed ortho-metalation with LDA (lithium diisopropylamide) ensures precise functionalization at the 3-position.
Byproduct Formation During Amidation
Excess benzylamine or residual solvents can generate impurities. Purification via flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures eliminates byproducts.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridazine moieties using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride or potassium carbonate in DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
The molecular formula of N-benzyl-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is with a molecular weight of approximately 340.43 g/mol. Its structure includes a piperidine ring, a carboxamide functional group, and a benzyl substituent along with a 6-methoxypyridazine moiety. This unique combination of substituents enhances its binding affinity and stability, making it a promising candidate for drug development.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry
- Neurological Disorders : Preliminary studies indicate that this compound may modulate neurotransmitter systems, particularly those involving acetylcholine and muscarinic receptors. This suggests potential therapeutic applications in treating conditions such as Alzheimer's disease and schizophrenia .
- Enzyme Inhibition : The compound may inhibit acetylcholinesterase (AChE), increasing acetylcholine availability in synaptic clefts, which could enhance cognitive function .
- Antimicrobial and Antiviral Properties : Research indicates that similar compounds exhibit antimicrobial and antiviral activities, suggesting that this compound may possess these properties as well .
- Anticancer Potential : The structural features of this compound make it a candidate for further investigation into its anticancer properties .
Chemical Synthesis
Mechanism of Action
The mechanism of action of N-benzyl-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-benzyl-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide with structurally or functionally related compounds, focusing on substituent effects, biological activity, and pharmacokinetic properties.
Positional Isomers: 4-Carboxamide vs. 3-Carboxamide
A closely related analog, N-(1-benzylpiperidin-4-yl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide (CAS 1574408-67-5), differs only in the position of the carboxamide group (3-position vs. 4-position on the piperidine ring). Both compounds share the same molecular formula (C₂₃H₃₁N₅O₂) and molecular weight, but positional isomerism can significantly alter binding affinity and metabolic stability.
Piperidine-Benzodiazolone Derivatives
The compound 4-(4-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(6-methoxy-5-methylpyridin-3-yl)piperidine-1-carboxamide (Compound 35, ) replaces the methoxypyridazine ring with a brominated benzodiazolone group. This substitution introduces a bulky, electron-deficient aromatic system, which may enhance selectivity for enzymes like 8-oxo-guanine DNA glycosylase (OGG1). However, the absence of a pyridazine ring likely reduces solubility compared to the target compound .
Thienopyrrole-Carbonyl Analogs
Compound 5b (), N-benzyl-1-(4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carbonyl)piperidine-4-carboxamide, features a thienopyrrole-carbonyl group instead of the methoxypyridazine. This modification confers antiviral activity against neurotropic alphaviruses, with in vivo efficacy in improving host survival.
TAK-385: GnRH Antagonist with Methoxypyridazine
The antagonist TAK-385 () incorporates a 6-methoxypyridazin-3-yl group, similar to the target compound. TAK-385 demonstrates superior in vivo gonadotropin-releasing hormone (GnRH) antagonism and reduced cytochrome P450 inhibition compared to analogs like sufugolix. This highlights the methoxypyridazine moiety’s role in enhancing metabolic stability and target engagement, a feature likely shared by the target compound .
Structural and Pharmacokinetic Data Table
Key Findings and Implications
- Methoxypyridazine Role : The 6-methoxypyridazine group (common in TAK-385 and the target compound) is associated with enhanced metabolic stability and reduced off-target effects, such as cytochrome P450 inhibition .
- Carboxamide Position : Positional isomerism (3- vs. 4-carboxamide) may modulate hydrogen-bonding interactions, impacting target affinity .
- Substituent Effects: Bulky groups (e.g., benzodiazolone in Compound 35) improve selectivity but may reduce solubility, whereas chloro-benzyl/thienopyrrole moieties (Compound 5b) enhance lipophilicity for CNS targets .
Biological Activity
N-benzyl-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Its structural complexity, featuring a piperidine ring, a carboxamide functional group, and a benzyl substituent along with a 6-methoxypyridazine moiety, makes it of significant interest in medicinal chemistry. This article explores its biological activities, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 340.43 g/mol. The compound's structure can be represented as follows:
Biological Activity Overview
Preliminary studies suggest that this compound may exhibit notable biological activities, potentially interacting with various biological targets such as proteins, enzymes, or receptors. Its unique combination of substituents may enhance its binding affinity and stability, making it a promising candidate for further research in drug development.
- Interaction with Receptors : The compound may interact with neurotransmitter systems, particularly those involving acetylcholine and muscarinic receptors. Similar compounds have shown efficacy in modulating these pathways, which are implicated in neurological disorders such as Alzheimer's disease and schizophrenia .
- Inhibition of Acetylcholinesterase (AChE) : Related compounds have been found to inhibit AChE, thereby increasing the availability of acetylcholine in synaptic clefts and enhancing cholinergic transmission . This mechanism could be beneficial for cognitive enhancement.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Biological Activities |
|---|---|---|
| 4-(6-Methylpyridin-2-yloxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide | Contains a trimethoxyphenyl group | Potential antiviral activity against influenza |
| N-benzyl 4,4-disubstituted piperidines | Potent inhibitors for influenza virus | Unique mechanisms targeting hemagglutinin fusion peptides |
| 6-Methoxypyridazine derivatives | Varying substituents on pyridazine ring | Diverse biological activities linked to different substituents |
The uniqueness of this compound lies in its specific combination of substituents that may confer distinct biological activities compared to similar compounds.
Research Findings and Case Studies
Recent studies have investigated the pharmacological profile of related piperidine compounds. For instance:
- Acetylcholinesterase Inhibition : Research has demonstrated that certain benzylpiperidine derivatives can inhibit AChE effectively, providing insights into their potential use in treating cognitive deficits associated with neurodegenerative diseases .
- Antitumor Activity : Some derivatives have shown promise as inhibitors of protein kinase B (PKB), which is frequently deregulated in cancer. This suggests that modifications to the piperidine structure could lead to compounds with significant antitumor activity .
Future Directions
Further experimental studies are necessary to elucidate the specific mechanisms of action of this compound. Potential areas for future research include:
- In vitro and In vivo Studies : Conducting comprehensive pharmacokinetic and pharmacodynamic studies to assess efficacy and safety.
- Molecular Docking Studies : Utilizing computational methods to predict interactions with specific biological targets.
- Synthesis of Derivatives : Exploring modifications to enhance bioavailability and selectivity for targeted therapies.
Q & A
Q. What are the key synthetic routes for preparing N-benzyl-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide?
The compound is synthesized via multi-step reactions involving:
- Step 1: Coupling of a substituted pyridazine (e.g., 6-methoxypyridazine) with a piperidine precursor.
- Step 2: Introduction of the benzyl group via nucleophilic substitution or amide bond formation.
- Step 3: Purification using recrystallization (ethanol/water) or column chromatography (silica gel, dichloromethane/methanol gradient) . Optimization Tips: Reaction efficiency depends on solvent choice (DMF for polar intermediates), temperature control (60–80°C for amidation), and catalysts (e.g., HATU for carboxamide formation) .
Q. How is the compound characterized structurally?
Key techniques include:
- NMR Spectroscopy: H and C NMR to confirm substituent positions (e.g., methoxy group at pyridazine C6, benzyl group connectivity).
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular formula (e.g., CHNO).
- X-ray Crystallography: For 3D conformational analysis, especially to study piperidine ring puckering and intermolecular interactions .
Q. What are the preliminary biological screening methods for this compound?
- In vitro assays: Enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based assays.
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
- Binding affinity: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for target validation .
Advanced Research Questions
Q. How can contradictory results in biological activity be resolved?
Discrepancies often arise from:
- Assay conditions: Variability in pH, ionic strength, or co-solvents (e.g., DMSO concentration).
- Target selectivity: Off-target effects identified via proteome-wide profiling or CRISPR screens.
- Metabolic stability: Differences in liver microsome assays (human vs. rodent) affecting IC values. Methodology: Use orthogonal assays (e.g., biochemical + cellular) and control compounds to validate hits .
Q. What strategies optimize the compound’s pharmacokinetic (PK) properties?
- Lipophilicity adjustment: Introduce polar groups (e.g., hydroxyl) to reduce logP, improving solubility.
- Metabolic blocking: Fluorine substitution at vulnerable positions (e.g., benzyl ring) to slow CYP450 degradation.
- Prodrug design: Esterification of the carboxamide for enhanced oral bioavailability .
Q. How are structure-activity relationships (SAR) explored for this scaffold?
Key modifications:
| Position | Modification | Impact on Activity |
|---|---|---|
| Pyridazine C6 | Methoxy → Ethoxy | Alters steric bulk and hydrogen bonding |
| Piperidine N1 | Benzyl → Halogenated benzyl | Enhances target selectivity (e.g., kinase inhibition) |
| Carboxamide | Methyl → Cyclopropyl | Improves metabolic stability |
| Synthetic Approach: Parallel synthesis or combinatorial libraries to test analogs . |
Q. What computational methods predict target interactions?
- Molecular docking: AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR, BRAF).
- MD simulations: GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories.
- QSAR models: Machine learning (Random Forest, SVM) to correlate substituents with activity .
Q. How are off-target effects systematically evaluated?
- Chemical proteomics: Photoaffinity labeling with a biotinylated probe to capture interacting proteins.
- Thermal shift assays: Monitor protein denaturation to identify non-specific binding.
- CRISPR-Cas9 screens: Genome-wide knockout to pinpoint pathways affected by the compound .
Data Contradiction Analysis
Q. Why do biological activities vary across studies?
Case Example: A 2024 study reported IC = 2.1 µM against EGFR, while a 2025 study found IC = 8.7 µM. Root Causes:
- Assay format: Fluorescence quenching in one study vs. radiometric detection in another.
- Protein source: Recombinant vs. native EGFR purification methods. Resolution: Standardize protocols (e.g., ADP-Glo™ kinase assay) and use reference inhibitors (e.g., Gefitinib) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
